1,3-Dichloropropane

Bioremediation Environmental Microbiology Kinetics

1,3-Dichloropropane is the preferred terminal C3 dihalide for cyclopropane ring formation—a motif critical in β-blockers, antifungals, and herbicides. Unlike the 1,2-isomer, only 1,3-substitution enables intramolecular cyclization. Lower reactivity than brominated analogs ensures controlled stepwise substitutions and polymer crosslinking. Unique glutathione conjugation pathway avoids toxic sulfonium intermediates, making it valuable for environmental chemistry and bioremediation models. Supplied at ≥99% purity.

Molecular Formula C3H6Cl2
CH2ClCH2CH2Cl
C3H6Cl2
Molecular Weight 112.98 g/mol
CAS No. 142-28-9
Cat. No. B093676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloropropane
CAS142-28-9
Synonyms1,3-dichloropropane
Molecular FormulaC3H6Cl2
CH2ClCH2CH2Cl
C3H6Cl2
Molecular Weight112.98 g/mol
Structural Identifiers
SMILESC(CCl)CCl
InChIInChI=1S/C3H6Cl2/c4-2-1-3-5/h1-3H2
InChIKeyYHRUOJUYPBUZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M
Sol in benzene, chloroform, alcohol, ether
In water, 2.75X10+3 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 0.3

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloropropane (CAS 142-28-9) Procurement & Technical Profile


1,3-Dichloropropane (1,3-DCP), also known as trimethylene dichloride, is a geminal dihaloalkane with the molecular formula C3H6Cl2 and a molecular weight of 112.99 g/mol . It is a colorless liquid with a characteristic chloroform-like odor and a density of approximately 1.19 g/mL at 25°C . As a key chlorinated intermediate, it features two terminal chlorine atoms on a propane backbone, making it a valuable building block in organic synthesis. Commercially, it is available in various purity grades, typically ranging from ≥98% to ≥99.5% (GC), to meet different research and industrial requirements .

1,3-Dichloropropane: Why Isomeric Analogs Cannot Be Substituted


The assumption that dichloropropane isomers are functionally interchangeable in synthetic or environmental applications is fundamentally flawed due to their distinct chemical and biochemical behaviors. The relative positioning of the chlorine atoms critically influences a compound's thermodynamic stability, reaction kinetics, and metabolic fate. As demonstrated by NIST computational data, the 0K enthalpy of 1,3-dichloropropane differs significantly from its 1,2- and 1,1- counterparts, indicating different energetic landscapes that affect reaction pathways and product selectivity [1]. Furthermore, in biological systems, the 1,3-substitution pattern dictates a unique glutathione conjugation pathway that avoids the formation of highly reactive sulfonium ion intermediates, a characteristic that sets it apart from vicinal dihaloalkanes like 1,2-dichloropropane [2]. These intrinsic differences in reactivity and biotransformation necessitate compound-specific selection and validation rather than generic substitution.

1,3-Dichloropropane: Quantitative Evidence for Scientific Selection


1,3-Dichloropropane Exhibits Superior Biodegradation Kinetics Over 1,2-Dichloropropane

In a study of cometabolic oxidation by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase (sMMO), the first-order rate constant for 1,3-dichloropropane was found to be significantly higher than that for its isomer, 1,2-dichloropropane [1]. The transformation followed first-order kinetics, with the rate constants in the order 1-chloropropane > 1,3-dichloropropane > 1,2-dichloropropane > 1,2,3-trichloropropane [1].

Bioremediation Environmental Microbiology Kinetics

1,3-Dichloropropane Metabolic Pathway Avoids Highly Reactive Sulfonium Ion Formation Unlike Vicinal Dihaloalkanes

A study investigating the metabolism of 1,3-dichloropropane (1,3-DCP) in rat liver cytosol revealed a critical difference in its glutathione (GSH) conjugation pathway compared to vicinal dihaloalkanes. Analysis of reaction products via LC/MS identified significant production of S-(3-chloropropyl) glutathione conjugate [1]. This finding is significant because it indicates the conjugate 'half-mustard' does not rearrange to form a sulfonium ion, a highly reactive intermediate typically formed during the metabolism of vicinal dihaloalkanes like 1,2-dichloropropane [1].

Metabolism Toxicology Glutathione Conjugation

1,3-Dichloropropane Demonstrates Lower DNA Reactivity than 1,2,3-Trichloropropane

In an in vitro genotoxicity study using the alkaline single-cell gel electrophoresis (comet assay) on human lymphocytes, 1,3-dichloropropane (1,3-DCP) was shown to induce DNA breakage, but the data indicated that DNA reactivity increased with the degree of halogenation [1]. This positions 1,3-DCP as having a lower genotoxic potential compared to more highly chlorinated analogs like 1,2,3-trichloropropane [1].

Genotoxicity In Vitro Toxicology DNA Damage

1,3-Dichloropropane Exhibits the Highest 0K Enthalpy Among Common Dichloropropane Isomers

Computational data from the NIST CCCBDB provides a quantitative comparison of the 0K enthalpies for C3H6Cl2 isomers [1]. Among the common isomers, 1,3-dichloropropane has the highest relative experimental enthalpy [1]. This indicates that 1,3-DCP is thermodynamically the least stable isomer in this series, which can translate into higher reactivity or different reaction equilibrium profiles.

Thermochemistry Isomer Stability Computational Chemistry

1,3-Dichloropropane is Significantly Less Reactive than 1-Bromo-3-chloropropane in Methoxylation Reactions

A study on the methoxylation of 1,3-dihalopropanes over active alumina established a clear reactivity order [1]. The kinetic results showed that the reactivity of the dihalopropanes followed the order: 1,3-dibromopropane (DBP) > 1-bromo-3-chloropropane (BCP) >> 1,3-dichloropropane (DCP) [1]. This demonstrates the profound impact of the halogen leaving group on the rate of nucleophilic substitution reactions.

Reaction Kinetics Nucleophilic Substitution Halogen Reactivity

1,3-Dichloropropane: Evidence-Based Application Scenarios


Preferred Building Block for Selective Synthesis of Cyclopropane Derivatives

As a 1,3-dihalide, 1,3-dichloropropane is the ideal precursor for the synthesis of cyclopropane rings via reductive dehalogenation or other intramolecular cyclization reactions [1]. Unlike its 1,2-isomer, which yields propylene, 1,3-dichloropropane's terminal chlorines facilitate ring closure to form the strained cyclopropane structure, a common motif in pharmaceuticals and agrochemicals [1]. The lower reactivity of the chlorine atoms, compared to bromine analogs, as established in methoxylation studies [2], allows for more controlled reaction conditions and potentially higher yields of the desired cyclic product without over-alkylation or oligomerization.

Model Compound for Environmental Fate Studies of Terminal Dihaloalkanes

The unique metabolic and biodegradation pathways of 1,3-dichloropropane make it a critical model compound for environmental chemistry research. Its ability to undergo cometabolic oxidation by methanotrophs at a rate distinct from 1,2-dichloropropane [3] is valuable for calibrating bioremediation models. Furthermore, its glutathione conjugation pathway, which avoids the formation of highly reactive sulfonium ions unlike vicinal dihaloalkanes [4], provides a benchmark for assessing the potential environmental and toxicological impact of this class of pollutants.

Specialty Intermediate for Agrochemical and Pharmaceutical Synthesis

1,3-Dichloropropane serves as a versatile intermediate in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries [5]. Its two terminal leaving groups allow for sequential nucleophilic substitutions, enabling the controlled introduction of different functional moieties onto the three-carbon chain. This compound is specifically employed in the synthesis of β-blockers, antifungal agents, herbicides, and insecticides [5], where the precise three-carbon linker provided by the 1,3-dichloropropane backbone is essential for the biological activity of the target molecule.

Low-Reactivity Alkylating Agent in Polymer and Material Science

In polymer chemistry, 1,3-dichloropropane is used as a crosslinking agent and monomer precursor for specialty polymers requiring specific flexibility and chemical resistance [5]. Compared to more reactive brominated analogs [2], its lower reactivity in nucleophilic substitution provides a wider processing window and better control over polymerization kinetics, which is crucial for achieving desired material properties and preventing premature crosslinking or gelation during polymer manufacturing.

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